disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate is a complex organic compound with the molecular formula C81H140Na2O17P2. It is a type of cardiolipin, a unique phospholipid that is predominantly found in the inner mitochondrial membrane. Cardiolipins play a crucial role in mitochondrial function, including energy production and apoptosis regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate typically involves the esterification of glycerol with octadec-9-enoic acid, followed by phosphorylation. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and are conducted under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can convert the double bonds in the octadec-9-enoyl groups to single bonds.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Peroxides and epoxides.
Reduction: Saturated fatty acids.
Substitution: Phosphorylated derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and phosphorylation reactions.
Biology: Plays a role in mitochondrial research, particularly in studies related to energy production and apoptosis.
Medicine: Investigated for its potential in treating mitochondrial diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of specialized liposomal delivery systems for drugs
Wirkmechanismus
The compound exerts its effects primarily through its role in the mitochondrial membrane. It interacts with various proteins involved in the electron transport chain, thereby influencing energy production. Additionally, it plays a role in the regulation of apoptosis by interacting with cytochrome c and other apoptotic factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-di-[(9Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine: Another phospholipid with similar fatty acid chains but different head groups.
Sodium (2r)-2,3-bis{[(9z)-octadec-9-enoyl]oxy}propyl 2-[(11-carboxyundecanoyl)amino]ethyl phosphate: A compound with similar structural features but additional functional groups.
Uniqueness
Disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate is unique due to its specific role in mitochondrial function and its ability to interact with a wide range of proteins involved in energy production and apoptosis .
Eigenschaften
Molekularformel |
C39H71Na2O8P |
---|---|
Molekulargewicht |
744.9 g/mol |
IUPAC-Name |
disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate |
InChI |
InChI=1S/C39H73O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b19-17-,20-18-;; |
InChI-Schlüssel |
HHNZGVIIHXMJMR-AXMZSLBLSA-L |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.